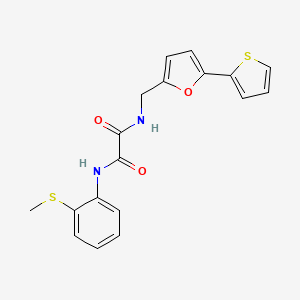

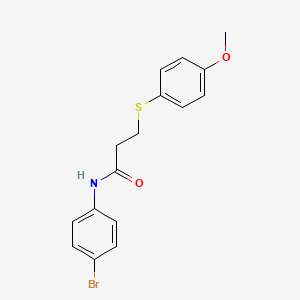

N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

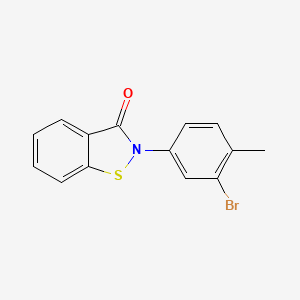

The compound contains several interesting functional groups including a thiophene ring, a furan ring, an oxalamide group, and a methylthio group. Thiophene and furan are aromatic heterocycles, which are often found in biologically active compounds . Oxalamides are also interesting because they can participate in hydrogen bonding, which can be important for biological activity.

科学的研究の応用

Thiol-Mediated Nitric Oxide Release : 4-Phenyl-3-furoxancarbonitrile, a compound related to the chemical structure , releases nitric oxide under the action of thiol cofactors. This release has implications in medical chemistry due to its vasodilatory activity and potential in inhibiting platelet aggregation (Medana et al., 1994).

Synthesis of Heteroaryl-2-Imidates : Research on the synthesis of methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan demonstrates the importance of these structures in organic chemistry. Their directed lithiation properties offer insights into the chemical behavior and applications of similar compounds (Barcock et al., 1994).

Dye-Sensitized Solar Cells : Phenothiazine derivatives, including those with furan and thiophene linkers, have been utilized in dye-sensitized solar cells. The furan-linked derivatives, in particular, showed significant improvement in solar energy-to-electricity conversion efficiency, indicating potential applications in renewable energy technologies (Kim et al., 2011).

Inhibition of NQO2 Enzyme : Analogues of furan amidines, including those with thiophene modifications, have been evaluated as inhibitors of the enzyme NQO2. This has potential applications in cancer chemotherapy and malaria treatment. The structural modifications in these compounds, such as replacing the amidine group with imidate, play a crucial role in their biological activity (Alnabulsi et al., 2018).

Catalysis in Organic Chemistry : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, demonstrating its potential in facilitating complex organic reactions. This highlights the role of such compounds in advancing synthetic methodologies (De et al., 2017).

Synthesis of Heterocyclic Compounds : Arylmethylidene derivatives of furan-2(3H)-ones, which bear resemblance to the chemical structure , are important for synthesizing various heterocyclic compounds, including those with pyrimidine and pyridazine structural fragments. These compounds have notable biological activity and are relevant in the development of new therapeutic agents (Aniskova et al., 2017).

特性

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-24-15-6-3-2-5-13(15)20-18(22)17(21)19-11-12-8-9-14(23-12)16-7-4-10-25-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXQRUXHNIBQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)

![3,5-Dimethyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2832049.png)

![3-(4-Fluorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832053.png)

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)

![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)

![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)